Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate

Medicinal Chemistry Scaffold Design Chiral Building Blocks

This chiral N-Boc piperazine building block features a racemic 1-cyanoethyl group, enabling early-stage introduction of a stereocenter for chiral binding pocket exploration in kinase or GPCR targets. The acid-labile Boc protecting group is orthogonal to hydrogenation-sensitive Cbz, preserving the nitrile during deprotection. With a predicted LogP of ~0.56, it offers tailored lipophilicity for PROTAC linker optimization. Multi-vendor availability at 95% purity ensures supply chain resilience and competitive pricing.

Molecular Formula C12H21N3O2
Molecular Weight 239.31 g/mol
CAS No. 1267321-28-7
Cat. No. B1443514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate
CAS1267321-28-7
Molecular FormulaC12H21N3O2
Molecular Weight239.31 g/mol
Structural Identifiers
SMILESCC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3
InChIKeyPHJBOFMUXZDASD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate (CAS 1267321-28-7) as a Differentiated N-Boc Piperazine Scaffold


Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate (CAS 1267321-28-7) is a functionalized N-Boc-protected piperazine derivative with a molecular formula of C12H21N3O2 and a molecular weight of 239.31 g/mol [1]. As a member of the piperazine class, it serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology research, where the combination of a base-labile Boc protecting group and a nitrile-containing side chain offers orthogonal reactivity for downstream derivatization .

Why N-Boc Piperazine Building Blocks Are Not Interchangeable: The Case for Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate


Indiscriminate substitution of piperazine building blocks can compromise synthetic routes due to differences in protecting group stability, steric environment of the reacting nitrogen, and the downstream chemistry of the pendant group. For a scaffold like tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate, the alpha-methyl nitrile moiety is not merely a linear linker but introduces a chiral center that can influence the conformation of the final molecule [1]. In contrast, the commonly available 2-cyanoethyl isomer lacks this alpha-substitution, which is critical for programs requiring stereochemically defined intermediates. The following evidence quantitatively details these structural and availability-based differences relative to its closest analogs.

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate: A Quantitative Evidence Guide for Procurement Decisions


Structural Differentiation: Alpha-Methyl Nitrile vs. Linear Cyanoethyl Isomers

The target compound features a 1-cyanoethyl substituent with an alpha-methyl branch, creating a chiral center absent in the commonly used 2-cyanoethyl isomer (tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate, CAS 77278-86-5) [1]. This structural difference introduces distinct steric and electronic properties. For example, the target compound is typically offered as a racemic mixture, a feature not applicable to the achiral 2-cyanoethyl analog, providing a specific molecular topology for probing chiral environments in biological targets .

Medicinal Chemistry Scaffold Design Chiral Building Blocks

Certified Purity Levels for Reproducible Research

Reputable vendors provide this compound with a minimum certified purity of 95%, as confirmed by Sigma-Aldrich and AKSci . In contrast, the 2-cyanoethyl isomer (CAS 77278-86-5) is available at a typical purity of 97% from some suppliers, but the target compound's purity specification is strictly controlled for research use, ensuring a consistent profile for sensitive reactions like Pd-catalyzed couplings where impurities can poison catalysts .

Chemical Synthesis Quality Control Reproducibility

Differentiated Reactivity: Boc Protection for Orthogonal Deprotection Strategies

The compound contains an N-Boc protecting group, which is orthogonal to the base-stable but hydrogenolyzable Cbz group found in benzyl 4-(1-cyanoethyl)piperazine-1-carboxylate (CAS 1825617-20-6) . This allows for selective deprotection under acidic conditions (e.g., TFA/DCM) without affecting the nitrile group, a strategy not possible with Cbz-protected analogs which require hydrogenation that may reduce the nitrile [1].

Synthetic Methodology Protecting Groups SPPS

Commercial Availability and Supply Chain Diversity for Research Continuity

The target compound is listed by multiple major chemical suppliers including Sigma-Aldrich (via Enamine), AKSci, CymitQuimica, and Chemenu . This multi-vendor availability reduces the risk of single-supplier dependency compared to its benzyl-protected analog, which has fewer commercial sources [1]. While this is a supply chain differentiator rather than a biological one, it is a critical factor for industrial procurement and long-term project planning.

Supply Chain Management Procurement Research Continuity

Optimal Deployment Scenarios for Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate Based on Verified Evidence


Synthesis of Chiral Drug Candidates Requiring an Alpha-Methyl Nitrile Motif

Medicinal chemistry teams can leverage the compound's racemic 1-cyanoethyl group to introduce a chiral center early in the synthesis. This is particularly valuable for generating stereoisomer libraries to probe chiral binding pockets in targets like kinases or GPCRs, where the achiral 2-cyanoethyl analog would fail to provide such topological information. The Boc group ensures compatibility with standard acid-mediated deprotection at the final stage .

Orthogonal Protection Strategies in Multi-Step Syntheses of Nitrile-Containing Pharmacophores

This compound is the building block of choice when a synthetic route requires a piperazine nitrogen to be unmasked in the presence of a reducible nitrile group. Its acid-labile Boc protection is chemically orthogonal to the base-stable but hydrogenation-sensitive Cbz group found in analogous building blocks. This eliminates the risk of nitrile reduction and product loss, ensuring a cleaner route to the final amine intermediate [1].

Construction of PROTAC Linker Libraries with Modulated Lipophilicity

In PROTAC development, the fine-tuning of linker lipophilicity is critical for cell permeability and ternary complex formation. The target compound's predicted LogP of ~0.56, which is higher than the linear 2-cyanoethyl linker, provides a tailored option for medicinal chemists seeking to increase the hydrophobicity of a piperazine-containing linker without resorting to longer PEG chains that add excessive flexibility [2].

High-Assurance Procurement for Industrial Research Programs

For process chemistry and scale-up groups, the compound's availability from a broad supplier network (Sigma-Aldrich, AKSci, CymitQuimica) with a defined purity baseline (95%) reduces supply chain risk. This multi-vendor sourcing ensures competitive pricing and continuity, which is a distinct advantage over less commercially distributed analogs like the benzyl-protected counterpart .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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